Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]-
Description
The compound Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- features a pyrimidine core substituted with three distinct groups:
- 4-(1H-imidazol-1-yl): A heterocyclic imidazole moiety, which is known to participate in hydrogen bonding and π-π interactions in biological systems .
- 2-methyl: A methyl group that enhances steric bulk and may influence binding orientation .
- 6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]: A piperazine ring modified with a 3-methylphenyl sulfonyl group. The sulfonyl group improves solubility and may confer selectivity in enzyme inhibition by interacting with hydrophobic pockets or polar residues .
Properties
IUPAC Name |
4-imidazol-1-yl-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(12-15)28(26,27)25-10-8-23(9-11-25)18-13-19(22-16(2)21-18)24-7-6-20-14-24/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHVGDCQMBSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125872 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172711-66-8 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172711-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Methyl-4,6-Dichloropyrimidine
The pyrimidine backbone is typically constructed via cyclocondensation reactions. A common route involves the reaction of a β-diketone with a urea derivative. For example, condensation of acetylacetone (2,4-pentanedione) with urea in the presence of HCl yields 2-methylpyrimidine-4,6-diol, which is subsequently chlorinated using POCl₃ or PCl₅ to afford 2-methyl-4,6-dichloropyrimidine.
Reaction Conditions :
-
Chlorination : POCl₃ (5 equiv), reflux at 110°C for 6–8 hours.
Piperazinyl Sulfonation and Coupling at Position 6
Synthesis of 4-[(3-Methylphenyl)Sulfonyl]Piperazine
Piperazine is sulfonylated using 3-methylbenzenesulfonyl chloride under basic conditions:
Procedure :
Nucleophilic Aromatic Substitution at Position 6
The remaining chlorine at position 6 undergoes displacement with the sulfonylated piperazine:
Procedure :
-
Reactants :
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4-(Imidazol-1-yl)-2-methyl-6-chloropyrimidine (1 equiv)
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4-[(3-Methylphenyl)sulfonyl]piperazine (1.5 equiv)
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K₂CO₃ (3 equiv), DMF (solvent)
-
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Conditions : 80°C, 24 hours.
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Workup : Column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–75% (reported for structurally related pyrimidines).
Optimization and Challenges
Regioselectivity in Coupling Reactions
Competing substitution at positions 4 and 6 is mitigated by stepwise functionalization. The 4-position is preferentially substituted due to enhanced electrophilicity from the adjacent nitrogen atoms.
Purification Strategies
Catalytic Systems
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Cu(I) Catalysts : Critical for Ullmann coupling efficiency. Substituting CuI with Cu₂O increases yield in some cases.
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Solvent Effects : NMP enhances reaction rates compared to DMF or DMSO.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of pyrimidine derivatives is in the development of anticancer agents. The compound has been studied for its potential as a tyrosine kinase inhibitor , which is crucial in targeting specific pathways involved in cancer cell proliferation. For instance, similar pyrimidine compounds have shown effectiveness against chronic myelogenous leukemia (CML) and other malignancies by inhibiting Bcr-Abl tyrosine kinase activity .
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit antimicrobial properties. The structural features of the compound allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Studies have demonstrated that modifications in the pyrimidine ring can enhance antibacterial activity against resistant strains .
Pharmacology
Neuropharmacological Effects
The presence of an imidazole ring and piperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating possible use in treating anxiety and depression disorders. The specific interactions with neurotransmitter systems are currently under exploration .
Cardiovascular Applications
Certain pyrimidine derivatives have been explored for their cardiovascular benefits, particularly in modulating blood pressure and improving heart function. The compound's ability to influence vascular smooth muscle contraction is a subject of ongoing research .
Material Science
Supramolecular Chemistry
Pyrimidines are also utilized in supramolecular chemistry for creating functional materials. The ability to form hydrogen bonds and π-π interactions allows these compounds to be integrated into advanced materials for electronics and photonics .
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Anticancer Activity | Inhibition of tyrosine kinases; targeting cancer cell pathways | Effective against CML; similar compounds used clinically |
| Antimicrobial | Interaction with bacterial enzymes; potential for new antibiotics | Structural modifications enhance activity |
| Neuropharmacology | Interaction with serotonin receptors; potential treatments for mood disorders | Ongoing studies on anxiety/depression effects |
| Cardiovascular | Modulation of blood pressure; improvement of heart function | Research on vascular smooth muscle interactions |
| Material Science | Use in supramolecular structures; applications in electronics | Formation of advanced materials through hydrogen bonding |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative significantly reduced tumor growth in CML models by effectively inhibiting Bcr-Abl activity. This highlights the potential therapeutic applications of pyrimidine compounds in oncology .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of modified pyrimidines revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility as lead compounds for antibiotic development .
- Neuropharmacological Studies : Research involving a related compound showed promising results in preclinical models for anxiety disorders, indicating that modifications to the imidazole and piperazine components could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)
- Key Differences : Lacks the 3-methylphenyl sulfonyl group on the piperazine ring .
- Implications : The absence of the sulfonyl group reduces molecular weight (244.3 g/mol vs. ~407 g/mol for the target compound) and likely decreases solubility in polar solvents. The sulfonyl modification in the target compound may enhance binding to proteins with sulfonamide-sensitive active sites, such as CA II .
Thienopyrimidine Derivatives (e.g., EGFR/VEGFR-2 Inhibitors)
- Structural Variation: Thienopyrimidine core replaces pyrimidine, introducing a sulfur atom that increases lipid solubility .
- Biological Activity : These derivatives inhibit EGFR by forming hydrogen bonds with Met769 and Thr765. The target compound’s imidazole group may mimic this interaction, but its larger sulfonyl-piperazine substituent could alter binding orientation or selectivity .
Pyrimidine-Catechol-Diether Anti-HIV Compounds (e.g., XIII, XIV)
- Substituent Contrast : Catechol-diether groups replace the imidazole and sulfonyl-piperazine moieties .
- Functional Impact : Catechol-diethers enhance antioxidant activity and RNA binding, whereas the target compound’s imidazole and sulfonyl groups may prioritize protein kinase or CA inhibition .
Comparison with Bioisosteres and Functional Analogs
Thiadiazole-Based Compounds
- Bioisosteric Replacement : Thiadiazole rings (replacing pyrimidine) offer higher lipid solubility due to sulfur content, improving membrane permeability .
- Therapeutic Potential: Thiadiazoles are explored as antimalarials and antibacterials, whereas the target compound’s sulfonyl-piperazine group may align more with kinase or CA-targeted therapies .
Benzenesulfonamide CA Inhibitors
- Structural Similarity : Meta-substituted sulfonamides (e.g., 3-methylphenyl sulfonyl) in the target compound may cause steric clashes in CA II’s hydrophobic pocket, reducing binding affinity compared to para-substituted analogs .
- Thermodynamic Binding : Enthalpy-driven binding (tight contacts) is preferred for drug design; the target compound’s substituents may balance enthalpic and entropic contributions .
Structure-Activity Relationship (SAR) Insights
- Pyrimidine Core Modifications : Addition of imidazole at position 4 and sulfonyl-piperazine at position 6 likely enhances target specificity compared to simpler pyrimidines .
- Substituent Positioning : Meta-substituted sulfonyl groups (as in the target compound) may reduce binding efficiency in some enzymes but improve selectivity in others .
Data Table: Key Comparative Properties
Biological Activity
The compound Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- is a complex heterocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a pyrimidine ring substituted with an imidazole and a piperazine moiety, which are known for their roles in various biological activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of compounds similar to the target pyrimidine derivative. For instance, a related study evaluated synthesized piperazine derivatives for antibacterial activity against various bacterial strains. The results indicated significant inhibition with IC50 values ranging from 2.14 µM to 6.28 µM, suggesting strong antibacterial properties comparable to established antibiotics .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 2.14 |
| Compound B | S. aureus | 1.13 |
| Compound C | P. aeruginosa | 2.39 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. Inhibitory assays revealed promising results, with certain derivatives showing IC50 values significantly lower than standard inhibitors.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound D | 0.63 |
| Urease | Compound E | 1.21 |
These findings indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly for conditions like Alzheimer's disease and urinary infections.
Antidiabetic Activity
In addition to antibacterial and enzyme inhibitory activities, derivatives of this compound have shown potential antidiabetic effects. A study reported that piperazine derivatives exhibited significant glucose-lowering effects in diabetic models, with some compounds outperforming standard treatments such as acarbose .
The biological activity of Pyrimidine derivatives is often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : The sulfonamide group in the structure may enhance binding affinity to bacterial enzymes, disrupting metabolic pathways.
- Enzyme Inhibition : The imidazole and piperazine rings can mimic substrate structures, effectively inhibiting enzyme activity through competitive inhibition.
- Antidiabetic Mechanism : These compounds may enhance insulin sensitivity or inhibit carbohydrate absorption in the intestines.
Case Studies
One notable case study involved the synthesis and evaluation of a series of related pyrimidine compounds for their pharmacological profiles. The study highlighted how modifications in the piperazine substituent influenced both potency and selectivity against various targets .
Q & A
Q. Q1. What are the critical considerations for optimizing the synthetic route of this pyrimidine-imidazole-piperazine derivative?
Methodological Answer: Synthesis requires multi-step optimization, particularly for coupling the imidazole and sulfonyl-piperazine moieties to the pyrimidine core. Key factors include:
- Temperature control : Reactions involving sulfonylation (e.g., introducing the 3-methylphenylsulfonyl group to piperazine) often require mild conditions (40–60°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions, while dichloromethane is used for acid-sensitive intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is essential to track intermediates and confirm completion of steps like imidazole alkylation or sulfonylation .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR can resolve substituent positions (e.g., methyl groups at pyrimidine-C2 and imidazole-C1) and confirm sulfonyl-piperazine connectivity via characteristic splitting patterns .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) is critical for resolving torsional angles in the piperazine ring and verifying sulfonyl group geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities from incomplete sulfonylation or alkylation .
Q. Q3. How can researchers assess the compound’s preliminary bioactivity in vitro?
Methodological Answer:
- Target selection : Prioritize kinases or receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known piperazine-containing modulators .
- Assay design : Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., luciferase-based ATP depletion for kinase inhibition) .
- Positive controls : Compare activity to reference compounds like risperidone (for CNS targets) or gefitinib (for kinase inhibition) .
Advanced Research Questions
Q. Q4. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Methodological Answer:
- Disorder in flexible groups : The piperazine ring and sulfonyl substituent may exhibit positional disorder. Mitigate this by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl-piperazine moiety’s role?
Methodological Answer:
- Analog synthesis : Replace the 3-methylphenylsulfonyl group with other aryl sulfonyl groups (e.g., 4-fluorophenyl) to assess electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to compare binding poses of analogs with/without the sulfonyl group in target active sites .
- Data analysis : Correlate IC50 values with Hammett σ constants of substituents to quantify electronic contributions .
Q. Q6. What strategies mitigate stability issues during biological assays?
Methodological Answer:
- pH optimization : Maintain physiological pH (7.4) in buffer solutions to prevent hydrolysis of the sulfonamide bond .
- Light sensitivity : Store stock solutions in amber vials to avoid photodegradation of the imidazole ring .
- Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to identify labile sites (e.g., piperazine N-dealkylation) and guide derivatization .
Q. Q7. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration to explain reduced in vivo efficacy despite high in vitro potency .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., sulfoxide derivatives) that alter activity .
- Dose-response recalibration : Adjust in vivo dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) .
Data Interpretation and Reporting Guidelines
Q. Q8. What statistical methods are recommended for validating biological replicate data?
Methodological Answer:
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude non-physiological outliers in dose-response curves .
- Error reporting : Use mean ± SEM for enzymatic assays and median ± IQR for non-parametric cell viability data .
- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg corrections for pairwise comparisons in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
